molecular formula C12H9ClO2 B1641585 2-chloro-4-phenoxyPhenol

2-chloro-4-phenoxyPhenol

Cat. No.: B1641585
M. Wt: 220.65 g/mol
InChI Key: OEHWUFIZHYKWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-phenoxyPhenol is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-phenoxyphenol

InChI

InChI=1S/C12H9ClO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H

InChI Key

OEHWUFIZHYKWIG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 54 ml toluene solution of 4-phenoxyphenol (2 g, 10.7 mmol) and diisobutylamine (0.15 ml, 0.86 mmol) was added sulfuryl chloride (0.69 ml, 8.6 mmol). The mixture was heated to 70° C. for 3 hr. The solvent was removed under reduced pressure. The residue was diluted with AcOEt and aq sat. bicarbonate solution. The organic layer was separated, and the aqueous layer was extracted twice with AcOEt. The combined organic layers were dried over anhydrous Na2SO4, filtered, concentrated, and chromatographed on silica gel. Elution with 15% AcOEt/hexanes gave the title compound 2.3 g as colorless syrup (97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
catalyst
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Yield
97%

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